molecular formula C14H20O3 B14278045 2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl- CAS No. 174300-56-2

2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl-

Cat. No.: B14278045
CAS No.: 174300-56-2
M. Wt: 236.31 g/mol
InChI Key: VENWQNZLXPXAKC-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound has unique structural features that make it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl- can be achieved through several synthetic routes. One common method involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyrans.

Scientific Research Applications

2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl- involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl- stands out due to its unique structural features, which confer specific biological activities and make it a valuable compound for research and industrial applications.

Properties

CAS No.

174300-56-2

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2,2-diethyl-8-methyl-3,4-dihydrochromene-4,6-diol

InChI

InChI=1S/C14H20O3/c1-4-14(5-2)8-12(16)11-7-10(15)6-9(3)13(11)17-14/h6-7,12,15-16H,4-5,8H2,1-3H3

InChI Key

VENWQNZLXPXAKC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(O1)C(=CC(=C2)O)C)O)CC

Origin of Product

United States

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